Species-Dependent Vasopressin V1a Receptor Agonist Activity Differentiates Conopressin G from Mammalian Vasopressin
Conopressin G demonstrates high-affinity agonist activity at human V1a vasopressin receptors (hV1aR), while simultaneously exhibiting negligible cross-reactivity with closely related human oxytocin receptors . This receptor selectivity profile enables precise dissection of vasopressinergic circuits without confounding oxytocin receptor-mediated effects, a limitation inherent to mammalian vasopressin which retains measurable oxytocin receptor cross-reactivity .
| Evidence Dimension | Receptor selectivity at human GPCRs |
|---|---|
| Target Compound Data | High-affinity agonist at hV1aR; negligible activity at hOTR |
| Comparator Or Baseline | Mammalian [Arg⁸]-vasopressin (AVP): agonist at hV1aR, hV1bR, hV2R with measurable hOTR cross-reactivity |
| Quantified Difference | Selective V1a agonism without hOTR activation (exact affinity values not reported in accessible primary literature) |
| Conditions | Recombinant human vasopressin and oxytocin receptor binding assays |
Why This Matters
This selectivity advantage reduces experimental confounding in studies requiring isolated V1a receptor activation without oxytocin receptor cross-talk.
